molecular formula C11H10Cl2N2O B12383098 Anagrelide-13C2,15N,d2

Anagrelide-13C2,15N,d2

Cat. No.: B12383098
M. Wt: 262.10 g/mol
InChI Key: BXEMSIZGLWTHOZ-NIPIIQTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anagrelide-13C2,15N,d2 involves the incorporation of stable isotopes into the Anagrelide molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly integrated . The exact synthetic route may vary, but it generally involves multiple steps of organic synthesis, including the formation of the imidazoquinazoline core and subsequent labeling with 13C, 15N, and deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. It involves the use of specialized equipment and conditions to maintain the purity and isotopic enrichment of the final product. The process must adhere to stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Anagrelide-13C2,15N,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .

Scientific Research Applications

Anagrelide-13C2,15N,d2 has a wide range of scientific research applications, including:

Mechanism of Action

Anagrelide-13C2,15N,d2 exerts its effects primarily through the inhibition of phosphodiesterase type III (PDE3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. The compound also affects the maturation of megakaryocytes, the precursor cells to platelets, thereby reducing platelet production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anagrelide-13C2,15N,d2 is unique due to its specific inhibition of PDE3 and its labeled isotopes, which make it particularly valuable for research applications. Its ability to selectively reduce platelet counts while minimizing other side effects sets it apart from other compounds .

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

262.10 g/mol

IUPAC Name

7,8-dichloro-9,9-dideuterio-1,3,3a,4-tetrahydro(4,5-13C2,115N)pyrrolo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9-7(11(8)13)5-15-4-6(16)3-10(15)14-9/h1-2,10,14H,3-5H2/i4+1,5D2,6+1,15+1

InChI Key

BXEMSIZGLWTHOZ-NIPIIQTISA-N

Isomeric SMILES

[2H]C1(C2=C(C=CC(=C2Cl)Cl)NC3[15N]1[13CH2][13C](=O)C3)[2H]

Canonical SMILES

C1C2NC3=C(CN2CC1=O)C(=C(C=C3)Cl)Cl

Origin of Product

United States

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